4-Bromobenzyl 4-bromophenyl sulfide

Description

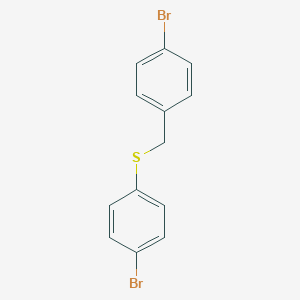

4-Bromobenzyl 4-bromophenyl sulfide (CAS: 723252-92-4) is a sulfur-containing aromatic compound featuring two para-brominated benzene rings connected via a sulfide (–S–) linkage. The benzyl group (C₆H₄Br–CH₂–) is bonded to a sulfur atom, which is further attached to a 4-bromophenyl moiety (C₆H₄Br).

The presence of bromine at the para positions imparts steric bulk and enhances electronegativity, influencing reactivity in cross-coupling reactions or coordination chemistry. Its molecular formula is C₁₃H₁₀Br₂S, with a molecular weight of 366.10 g/mol.

Properties

Molecular Formula |

C13H10Br2S |

|---|---|

Molecular Weight |

358.09 g/mol |

IUPAC Name |

1-bromo-4-[(4-bromophenyl)methylsulfanyl]benzene |

InChI |

InChI=1S/C13H10Br2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |

InChI Key |

ONXXYZLRCZUDSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Methyl Sulfides

A class of compounds including 4-bromophenyl methyl sulfide (4Br-PMS) , 4-fluorophenyl methyl sulfide (4F-PMS) , and 4-chlorophenyl methyl sulfide (4Cl-PMS) shares the sulfide functional group but differs in halogen substituents and substitution patterns (methyl vs. benzyl groups) .

Key Differences :

- Electron-withdrawing effects : Bromine in 4Br-PMS increases resistance to nucleophilic attack compared to fluorine or chlorine.

Aromatic Sulfides with Varied Substituents

4-Bromobenzyl Phenyl Sulfide (CAS: 75954-35-7)

This compound replaces one 4-bromophenyl group with a simple phenyl ring. Its molecular formula is C₁₃H₁₁BrS (MW: 279.20 g/mol). Unlike the target compound, it lacks a second bromine atom, reducing its molecular weight and lipophilicity. This structural simplification may enhance solubility in organic solvents but decrease stability in harsh reaction conditions .

Benzyl Phenyl Sulfide (CAS: 831-91-4)

A non-brominated analog (C₁₃H₁₂S, MW: 200.30 g/mol), this compound is less electron-deficient.

Brominated Sulfonamides and Sulfones

N-(4-Bromophenyl)benzenesulfonamide (CAS: 10589-69-2)

A sulfonamide derivative (C₁₂H₁₀BrNO₂S, MW: 320.18 g/mol), this compound replaces the sulfide group with a sulfonamide (–SO₂NH–). Sulfonamides are more polar and acidic due to the –SO₂– group, making them suitable for pharmaceutical applications (e.g., enzyme inhibition) but less reactive in radical reactions compared to sulfides .

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

These compounds (e.g., C₁₃H₉BrO₄S, MW: 355.18 g/mol) feature a sulfonyl (–SO₂–) group, which increases thermal stability and hydrogen-bonding capacity. They are often used in crystal engineering and as ligands in coordination polymers .

Heterocyclic Sulfides

4-Bromobenzyl 4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl Sulfide (CID: 1034365)

This complex heterocycle (C₁₆H₁₅BrN₄S, MW: 391.29 g/mol) integrates a triazole-pyridine system. The nitrogen-rich structure enhances metal-binding capacity, making it valuable in catalysis or supramolecular chemistry. However, synthetic complexity limits its scalability compared to simpler sulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.